Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-
Description
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is a synthetic organic compound characterized by an acetamide backbone substituted with a dimethylamino group at the 3-position and a methoxy group at the 4-position of the phenyl ring. This structure confers unique physicochemical properties, such as moderate polarity due to the methoxy group and basicity from the dimethylamino moiety.
Properties
CAS No. |
67169-27-1 |
|---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)12-9-5-6-11(15-4)10(7-9)13(2)3/h5-7H,1-4H3,(H,12,14) |
InChI Key |
BYTLIWBFWDAYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)N(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- typically involves the formation of an amide bond between a substituted amine and an acetic acid derivative or its activated form. The key precursor is a 2-(3-alkoxy-4-hydroxyphenyl)-ethylamine or a related amine bearing the dimethylamino and methoxy substituents on the aromatic ring.
Two main synthetic routes are described:
- Route 1: Reaction of an acid or activated acid derivative with the substituted amine to form the amide.
- Route 2: Reaction of the substituted amine with a hydroxycarboxylic acid ester or related intermediate to form the target amide.
Both routes involve amide bond formation under controlled temperature conditions, often in the absence of solvents or with minimal solvent use, and may include base catalysis for improved yields.
Detailed Reaction Scheme and Conditions
According to a patent (WO2003042166A2), the preparation involves the following key steps:
- Step 1: Synthesis of the substituted amine intermediate, such as 2-(3-methoxy-4-hydroxyphenyl)-ethylamine, through reduction of nitrostyrenes or related precursors.
- Step 2: Etherification of the hydroxy group on the aromatic ring to introduce the methoxy substituent.
- Step 3: Reaction of this amine with a β-hydroxycarboxylic acid ester or a dioxolanone derivative under solvent-free conditions or in minimal solvent, typically at temperatures ranging from the melting point of the reaction mixture up to 50-100°C above it.
- Step 4: Addition of a base such as triethylamine to facilitate amide bond formation.
- Step 5: Purification by extraction and chromatography to isolate the pure acetamide derivative.
The reaction is often carried out with equimolar amounts of the amine and acid ester to optimize yield and minimize side products.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | From melting point of mixture to +50°C above | Typically 20-100°C range |
| Solvent | Often solvent-free; if used, ethyl acetate or dioxane | Solvent-free preferred for green chemistry |
| Base | Triethylamine or other tertiary amines | Catalyzes amide bond formation |
| Molar Ratio (amine:acid ester) | 1:1 to 1:2 | Equimolar preferred |
| Reaction Time | 4 to 72 hours | Longer times at room temperature; shorter at elevated temps |
| Purification | Extraction, washing with brine, drying, chromatography | Silica gel chromatography common |
Alternative Synthetic Routes
Other methods involve:
- Isonitrile Chemistry: Conversion of N-formyl intermediates to isonitriles, followed by reaction with ketones and acid hydrolysis to yield hydroxy acid amides, which can be further transformed into the target compound.
- Steglich Esterification Variants: Using carbodiimide coupling agents (e.g., EDCI) in the presence of catalysts to form amide bonds between substituted amines and acetic acid derivatives under mild conditions.
Research Results and Yields
Yields and Purity
- The reaction yields vary depending on the route and conditions but typically range from 60% to 85% after purification.
- Purity is confirmed by chromatographic techniques and spectroscopic analysis (NMR, MS).
- The use of bases like triethylamine improves conversion rates and reduces side reactions.
Spectroscopic Characterization
- NMR (1H and 13C): Confirms the presence of dimethylamino and methoxy groups, amide carbonyl, and aromatic protons.
- Mass Spectrometry: Confirms molecular weight consistent with acetamide derivatives.
- Infrared Spectroscopy: Characteristic amide carbonyl stretch (~1650 cm^-1) and aromatic ether bands.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(3-methoxy-4-hydroxyphenyl)-ethylamine + β-hydroxycarboxylic acid ester | Solvent-free or ethyl acetate, triethylamine, 20-100°C, 4-72 h | 70-85 | Preferred for green chemistry, high purity |
| 2 | N-formyl-2-(4-hydroxyphenyl)-ethylamine + ketone + acid catalyst | Multi-step: isonitrile intermediate, acid hydrolysis | 60-75 | More complex, useful for substituted analogues |
| 3 | Substituted amine + activated acid derivative (e.g., acid chloride or carbodiimide coupling) | EDCI, pyridine or triethylamine, room temp to 70°C | 65-80 | Mild conditions, suitable for sensitive groups |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a sodium channel blocker.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the synthesis of polyurethane foams with improved physical properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- involves its interaction with molecular targets such as sodium channels. The compound acts as a sodium channel blocker, inhibiting the flow of sodium ions through the channel and thereby affecting cellular processes . This mechanism is of particular interest in the development of therapeutic agents for conditions related to sodium channel dysfunction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Antiparasitic Activity: The dimethylamino group in DDU86439 enhances binding to trypanosomal targets, suggesting that the target compound’s dimethylamino-methoxyphenyl structure may also exhibit antiparasitic properties if properly functionalized .
Anticancer Activity: The 4-methoxyphenyl acetamide moiety in Compound 3d and related derivatives correlates with potent antitumor effects, particularly against solid tumors. The methoxy group likely improves membrane permeability, while the dimethylamino group may modulate intracellular targeting .
Solubility and Bioavailability: Analogues with hydrophilic substituents (e.g., bis(2-hydroxyethyl)amino in ) exhibit improved solubility, whereas the target compound’s dimethylamino group may limit aqueous solubility but enhance lipophilicity for blood-brain barrier penetration.
Data Tables for Comparative Analysis
Table 1: Physicochemical Properties of Selected Analogues
| Compound | Molecular Weight | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- | ~250.3 | ~1.8 | ~0.5 (low) |
| DDU86439 | 386.4 | 3.5 | <0.1 |
| Compound 3d | 558.0 | 4.2 | <0.1 |
| N-[3-[Bis(2-hydroxyethyl)amino]-4-methoxyphenyl]acetamide | 298.3 | ~0.5 | >10 (high) |
Note: Predicted values based on structural analogs.
Table 2: Regulatory Status of Related Compounds
Biological Activity
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]- features a unique structure that combines an acetamide functional group with a dimethylamino and methoxy-substituted phenyl ring. This structure enhances its solubility and potential bioactivity. The compound is often synthesized through various methods, including solid-phase synthesis and other organic reactions that facilitate the introduction of specific functional groups.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N-[3-(dimethylamino)-4-methoxyphenyl]- exhibit notable antimicrobial properties. For instance, derivatives of acetamides have been shown to inhibit various bacterial strains. A study investigating the antibacterial activity of related compounds indicated that certain modifications to the acetamide structure could enhance efficacy against resistant strains of bacteria .
Cytotoxicity and Apoptosis Induction
Research has also focused on the cytotoxic effects of acetamide derivatives on cancer cell lines. For example, a study evaluating the cytotoxicity of structurally related compounds found significant apoptotic effects in human cervical (HeLa) and lung (A549) carcinoma cells. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to cell death .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Acetamide Derivative A | HeLa | 15 | ROS Induction |
| Acetamide Derivative B | A549 | 20 | Apoptosis via Caspase Activation |
Enzyme Inhibition
Acetamide derivatives have been explored for their potential as enzyme inhibitors. Notably, some compounds have shown promise as aldose reductase inhibitors, which are beneficial in managing diabetic complications . The inhibition of this enzyme can reduce sorbitol accumulation in cells, thereby mitigating osmotic damage.
Case Studies
-
Antibacterial Efficacy :
A study published in Nature evaluated the antibacterial properties of novel acetamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications led to enhanced antimicrobial activity, suggesting a promising avenue for developing new antibiotics . -
Cytotoxicity in Cancer Research :
In another research effort, various acetamide compounds were tested against cancer cells. The findings revealed that certain derivatives displayed significant cytotoxic effects, with IC50 values indicating effective concentrations for inducing apoptosis . -
Enzyme Inhibition Studies :
Research focusing on enzyme inhibition highlighted that acetamide derivatives could serve as effective aldose reductase inhibitors. This property is particularly relevant for therapeutic strategies targeting diabetic complications .
Safety and Toxicology
While the biological activities of N-[3-(dimethylamino)-4-methoxyphenyl]- are promising, safety assessments are crucial. Long-term studies have indicated potential hepatotoxic effects at high doses, necessitating further investigation into the compound's safety profile . Additionally, acute exposure studies suggest that while the liver is a primary target for toxicity, other organs may also be affected depending on dosage and exposure route.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
